molecular formula C10H14N2O4S B2801430 ethyl {[(E)-cyano(pyrrolidin-2-ylidene)methyl]sulfonyl}acetate CAS No. 1993523-81-1

ethyl {[(E)-cyano(pyrrolidin-2-ylidene)methyl]sulfonyl}acetate

Cat. No. B2801430
CAS RN: 1993523-81-1
M. Wt: 258.29
InChI Key: PYLAUGHJCNYUSJ-CMDGGOBGSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a cyano group, a pyrrolidin-2-ylidene group, a methyl group, and a sulfonyl acetate group . Each of these groups contributes to the overall properties of the compound.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the aforementioned functional groups. For instance, ethyl cyanoacetate is a known compound that can be prepared through various methods .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrrolidin-2-ylidene group, for example, is a five-membered ring containing nitrogen . The cyano group (-CN) and the ethyl group (-C2H5) are linear, while the sulfonyl group (-SO2-) is trigonal planar .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group is known to undergo reactions such as hydrolysis, reduction, and addition . The pyrrolidin-2-ylidene group could potentially participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar cyano and sulfonyl groups could impact its solubility in various solvents .

Scientific Research Applications

Synthesis of Pyrrole Derivatives

Ethyl {[(E)-cyano(pyrrolidin-2-ylidene)methyl]sulfonyl}acetate is involved in the efficient synthesis of pyrrole derivatives. For example, the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide and triethylamine leads to high yields of ethyl 4-cyano-2-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate and similar compounds, contributing to the development of a library of important pyrrole systems (Dawadi & Lugtenburg, 2011).

Facilitation of Four-Component Tandem Reactions

This compound also facilitates four-component tandem reactions. For instance, a combination of ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate, an aromatic aldehyde, and pyrrolidine leads to the rapid synthesis of ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates, showcasing its role in the development of highly functionalized thiazines (Indumathi, Kumar, & Perumal, 2007).

Preparation of Sulfone-Substituted Indolizines

In the preparation and reductive transformation of vinylogous sulfonamides, this compound has been used. It leads to the creation of sulfone-substituted indolizines, which are potential scaffolds for alkaloid synthesis (Michael et al., 2004).

Synthesis of Derivatives with Fluorescence Properties

The compound is also used in synthesizing derivatives with unique fluorescence properties. For example, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate exhibit solid-state fluorescence, indicating potential applications in materials science (Chunikhin & Ershov, 2021).

Crystallography and Structural Analysis

Crystallographic studies of related compounds, like ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, provide insights into molecular conformations and intermolecular interactions, which are crucial for understanding molecular behavior in different environments (Boukhedena et al., 2018).

properties

IUPAC Name

ethyl 2-[(E)-cyano(pyrrolidin-2-ylidene)methyl]sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-2-16-10(13)7-17(14,15)9(6-11)8-4-3-5-12-8/h12H,2-5,7H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLAUGHJCNYUSJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C(=C1CCCN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CS(=O)(=O)/C(=C/1\CCCN1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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